(Propan-2-ylidene)amino diphenylphosphinate
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Overview
Description
(Propan-2-ylidene)amino diphenylphosphinate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphinate group bonded to a diphenyl structure, with an isopropylideneamino substituent. Its structure allows for diverse reactivity and functionality, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-ylidene)amino diphenylphosphinate typically involves the reaction of diphenylphosphinic chloride with isopropylideneamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(Propan-2-ylidene)amino diphenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: Nucleophilic substitution reactions can replace the isopropylideneamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (Propan-2-ylidene)amino diphenylphosphinate is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science .
Biology and Medicine
Its unique structure allows for interactions with biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of (Propan-2-ylidene)amino diphenylphosphinate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzymatic activity. Additionally, its phosphinate group can participate in covalent bonding with target molecules, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphinic acid: Lacks the isopropylideneamino group, making it less reactive in certain contexts.
Triphenylphosphine: Contains three phenyl groups and is commonly used as a ligand in coordination chemistry.
Phosphinic acid derivatives: Various derivatives with different substituents on the phosphinate group.
Uniqueness
(Propan-2-ylidene)amino diphenylphosphinate is unique due to its combination of a phosphinate group with an isopropylideneamino substituent. This structure imparts distinct reactivity and functionality, making it versatile for various applications in research and industry .
Properties
Molecular Formula |
C15H16NO2P |
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Molecular Weight |
273.27 g/mol |
IUPAC Name |
N-diphenylphosphoryloxypropan-2-imine |
InChI |
InChI=1S/C15H16NO2P/c1-13(2)16-18-19(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1-2H3 |
InChI Key |
VVORHTXZAIJDBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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